1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine
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Overview
Description
1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine is a synthetic compound belonging to the class of cyclopenta[c]pyrazoles. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrazole ring system with a methyl group and an amine functional group. Due to its distinct chemical structure, it has garnered interest for its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a suitable pyrazole derivative with a methylene compound in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine has a range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool for studying various biological processes and developing new therapeutic agents.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biochemical assays to study enzyme activities and metabolic pathways. Medicine: Industry: Use in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine can be compared with other similar compounds, such as 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine and 1-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine. These compounds share the cyclopenta[c]pyrazole core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
Properties
CAS No. |
1018584-69-4 |
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Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-8-4-2-3-6(8)7(5-9)10-11/h2-5,9H2,1H3 |
InChI Key |
XHKAMZIANVTROM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN |
Purity |
95 |
Origin of Product |
United States |
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